2-(5,6,7-Trimethoxynaphthalen-1-yl)acetic acid
Description
2-(5,6,7-Trimethoxynaphthalen-1-yl)acetic acid is a naphthalene-derived acetic acid derivative featuring three methoxy (-OCH₃) substituents at positions 5, 6, and 7 of the naphthalene ring. The trimethoxy substitution pattern enhances its lipophilicity compared to simpler naphthalene analogs, which may influence its bioavailability and interaction with biological targets.
Properties
IUPAC Name |
2-(5,6,7-trimethoxynaphthalen-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-18-12-8-11-9(7-13(16)17)5-4-6-10(11)14(19-2)15(12)20-3/h4-6,8H,7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUWCCZCNWOVGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2C(=C1OC)OC)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901269686 | |
| Record name | 5,6,7-Trimethoxy-1-naphthaleneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672917-73-6 | |
| Record name | 5,6,7-Trimethoxy-1-naphthaleneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672917-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7-Trimethoxy-1-naphthaleneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7-Trimethoxynaphthalen-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate naphthalene derivative as the starting material.
Methoxylation: The introduction of methoxy groups at the 5, 6, and 7 positions of the naphthalene ring is achieved through a series of methoxylation reactions. Common reagents for this step include methanol and a suitable catalyst.
Acetic Acid Moiety Introduction: The acetic acid moiety is introduced through a carboxylation reaction, where a carboxyl group is added to the naphthalene ring. This step often involves the use of carbon dioxide and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the methoxylation and carboxylation reactions under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7-Trimethoxynaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2-(5,6,7-Trimethoxynaphthalen-1-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5,6,7-Trimethoxynaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.
Pathways: Modulating signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 2-(5,6,7-Trimethoxynaphthalen-1-yl)acetic acid and analogous compounds:
Structural and Functional Analysis
- Benzofuran analogs (e.g., ) exhibit distinct intermolecular interactions, such as hydrogen bonding and C-H⋯π stacking, due to their heterocyclic core and sulfur-containing substituents. These features are absent in purely naphthalene-based structures.
- Crystallography and Packing: Crystalline naphthalene derivatives (e.g., ) often form dimers via O-H⋯O hydrogen bonds, which stabilize their solid-state structures. Refinement tools like SHELXL () are critical for resolving such structural nuances in X-ray diffraction studies.
Pharmaceutical Relevance :
- Hydroxy-methoxy derivatives () are explicitly used as intermediates, suggesting that the trimethoxy variant could serve similar roles in drug synthesis, albeit with modified solubility and reactivity profiles.
- Tetralin-based compounds () demonstrate how core modifications (e.g., partial saturation of the naphthalene ring) alter steric and electronic properties, impacting target binding in drug design.
Physicochemical Properties
- Solubility: Compounds like [2-Amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid () exhibit moderate water solubility (42.3 µg/mL), highlighting how heterocyclic substituents can balance hydrophilicity and lipophilicity.
Biological Activity
2-(5,6,7-Trimethoxynaphthalen-1-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound is derived from naphthalene and contains three methoxy groups attached to the naphthalene ring. Its chemical structure contributes to its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. A notable mechanism involves the inhibition of key signaling pathways such as STAT3 and NF-κB, which are often dysregulated in cancer cells.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | ↓ Phosphorylation of STAT3 | |
| Compound B | A549 | ↓ NF-κB activity | |
| Compound C | HepG2 | ↓ Nuclear NF-κB p65 |
These compounds demonstrate the ability to reduce cancer cell proliferation and induce apoptosis through various pathways.
Antimicrobial Activity
The antimicrobial properties of acetic acid derivatives have been well-documented. The effectiveness of acetic acid against biofilm-producing pathogens is particularly relevant in clinical settings, such as burn wound infections.
Table 2: Antimicrobial Efficacy of Acetic Acid
| Pathogen | MIC (%) | Biofilm Inhibition | Reference |
|---|---|---|---|
| Staphylococcus aureus | 0.16 - 0.31 | Yes | |
| Pseudomonas aeruginosa | 0.31 | Yes | |
| Escherichia coli | 0.31 | Yes |
In a study, acetic acid was shown to inhibit planktonic growth and prevent biofilm formation at concentrations as low as 0.31% . This suggests its potential as a biocide in treating infections where biofilm formation is a concern.
Case Studies
Several case studies highlight the application of acetic acid in clinical settings:
- Burn Wound Infections : A clinical trial demonstrated that diluted acetic acid effectively reduced bacterial load in burn patients, preventing infection and promoting healing.
- Chronic Wound Management : Acetic acid has been used successfully in treating chronic wounds resistant to conventional antibiotics, showcasing its role as an alternative therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
